molecular formula C17H19NO3 B1445304 N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide CAS No. 1379005-34-1

N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide

Cat. No. B1445304
M. Wt: 285.34 g/mol
InChI Key: NNGHCTJYAWJHDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide” is a chemical compound with the molecular formula C17H19NO3. It is used for the synthesis of analogs of Melatonin, containing naphthalene moiety instead of indole nucleus .


Synthesis Analysis

The synthesis of “N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide” involves the reduction of 2-(7-methoxynaphthalen-1-yl) acetamide using a reducing agent in an organic solvent . The solid obtained from this process is then dried under vacuum to obtain the title product .


Molecular Structure Analysis

The molecular structure of “N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide” is characterized by a naphthalene ring substituted with a methoxy group and an ethylacetamide group .


Chemical Reactions Analysis

“N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide” acts as a reagent in the synthesis of antidepressant agomelatine by a tandem allylic chlorination-isomerization process .

Scientific Research Applications

  • Medical Research

    • Summary of the Application : N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide has potential applications in medical research, particularly in the development of new drugs.
    • Results or Outcomes : The goal of this research would be to develop new, effective treatments for various medical conditions. The specific outcomes would depend on the results of the various stages of drug development.
  • Synthesis of Melatonin Analogs

    • Summary of the Application : This compound can be used for the synthesis of the analogs of Melatonin . These analogs contain a naphthalene moiety instead of an indole nucleus, which may have high affinity for the melatonin receptor .
    • Results or Outcomes : The goal of this research would be to develop new compounds with potential therapeutic applications .
  • Design and Evaluation of Melatonin Derivatives

    • Summary of the Application : This compound can be used in the design, preparation, and in vitro evaluation of melatonin derivatives as serotonin N-acetyltransferase inhibitors .
    • Methods of Application : The compound would be used in a laboratory setting to design and prepare new melatonin derivatives. These derivatives would then be evaluated in vitro for their ability to inhibit serotonin N-acetyltransferase .
    • Results or Outcomes : The goal of this research would be to develop new compounds with potential therapeutic applications .

properties

IUPAC Name

N-acetyl-N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-12(19)18(13(2)20)10-9-15-6-4-5-14-7-8-16(21-3)11-17(14)15/h4-8,11H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGHCTJYAWJHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCC1=CC=CC2=C1C=C(C=C2)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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